

A Technical Guide to 4-N-Maleimidobenzoic Acid-NHS: Properties and Applications

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Compound of Interest

Compound Name: 4-N-Maleimidobenzoic acid-NHS

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties and applications of 4-N-Maleimidobenzoic acid N-hydroxysuccinimide ester (4-N-Maleimidobenzoic acid-NHS). This heterobifunctional crosslinking agent is a cornerstone in bioconjugation, enabling the covalent linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to diagnostic assays.

Core Chemical Properties

4-N-Maleimidobenzoic acid-NHS is a molecule designed with two distinct reactive groups, allowing for a two-step conjugation process. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, while the maleimide group specifically targets sulfhydryl (thiol) groups. This dual reactivity provides a high degree of control in the creation of complex biomolecular conjugates.

General and Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₀ N ₂ O ₆	[1][2]
Molecular Weight	314.25 g/mol	[1]
IUPAC Name	(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate	[1]
CAS Number	64191-06-6	[2]
Appearance	Off-white powder	[3]
Melting Point	175-177 °C	
Solubility	Soluble in DMF, DMSO; insoluble in aqueous buffers.	[4]
Storage Conditions	-20°C under an inert atmosphere to prevent hydrolysis.	[4]

Reactivity Profile

The strategic placement of the NHS ester and the maleimide group on a rigid benzoic acid backbone allows for specific and efficient conjugation reactions.

Reactive Group	Target Functional Group	Optimal pH Range	Resulting Bond
N-Hydroxysuccinimide (NHS) Ester	Primary Amines (e.g., lysine residues)	7.5 - 8.5	Stable Amide Bond
Maleimide	Sulfhydryls/Thiols (e.g., cysteine residues)	6.5 - 7.5	Stable Thioether Linkage

The electron-withdrawing nature of the benzoic acid ring enhances the stability of the resulting maleimide-thioether adduct, significantly reducing the likelihood of retro-Michael reactions

compared to aliphatic maleimides.^[4] This increased stability is a critical attribute for in vivo applications where long-term stability of the conjugate is paramount.^[4]

Experimental Protocols

The following are generalized protocols for the use of 4-N-Maleimidobenzoic acid-NHS in a typical two-step bioconjugation reaction. Optimization is often necessary for specific applications.

Protocol 1: Activation of an Amine-Containing Molecule (e.g., Protein A)

This protocol describes the first step of conjugation, where the NHS ester of 4-N-Maleimidobenzoic acid-NHS reacts with a primary amine on the target molecule.

Materials:

- Amine-containing molecule (e.g., antibody, protein)
- 4-N-Maleimidobenzoic acid-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: Phosphate buffer (e.g., PBS), pH 7.5-8.5. Avoid buffers containing primary amines such as Tris.
- Desalting column

Procedure:

- Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the conjugation buffer to a concentration of 1-10 mg/mL.
- Prepare the Crosslinker: Immediately before use, dissolve 4-N-Maleimidobenzoic acid-NHS in a small amount of DMF or DMSO to create a concentrated stock solution.
- Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the solution of the amine-containing molecule.

- Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
- Removal of Excess Crosslinker: Remove the non-reacted 4-N-Maleimidobenzoic acid-NHS using a desalting column equilibrated with a buffer suitable for the next step (e.g., PBS at pH 6.5-7.5).

Protocol 2: Conjugation to a Thiol-Containing Molecule (e.g., Drug-Linker)

This protocol outlines the second step, where the maleimide-activated molecule from Protocol 1 is conjugated to a molecule containing a free sulfhydryl group.

Materials:

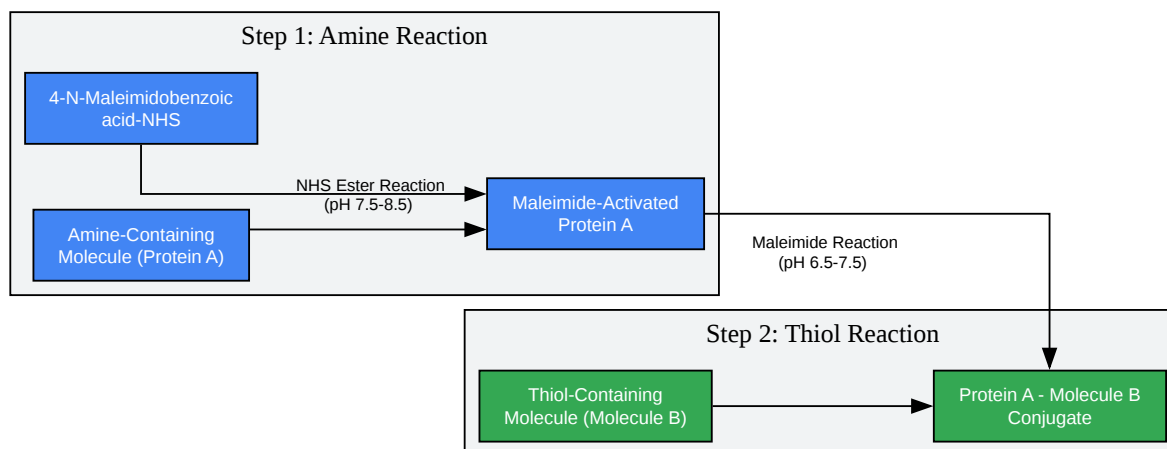
- Maleimide-activated molecule (from Protocol 1)
- Thiol-containing molecule
- Conjugation Buffer: Phosphate buffer, pH 6.5-7.5.

Procedure:

- Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the conjugation buffer. If the thiol is not readily available, it may need to be generated through reduction of a disulfide bond.
- Reaction: Add the thiol-containing molecule to the solution of the maleimide-activated molecule. The molar ratio should be optimized for the specific application.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
- Purification: The final conjugate can be purified from excess reagents by methods such as size exclusion chromatography or dialysis.

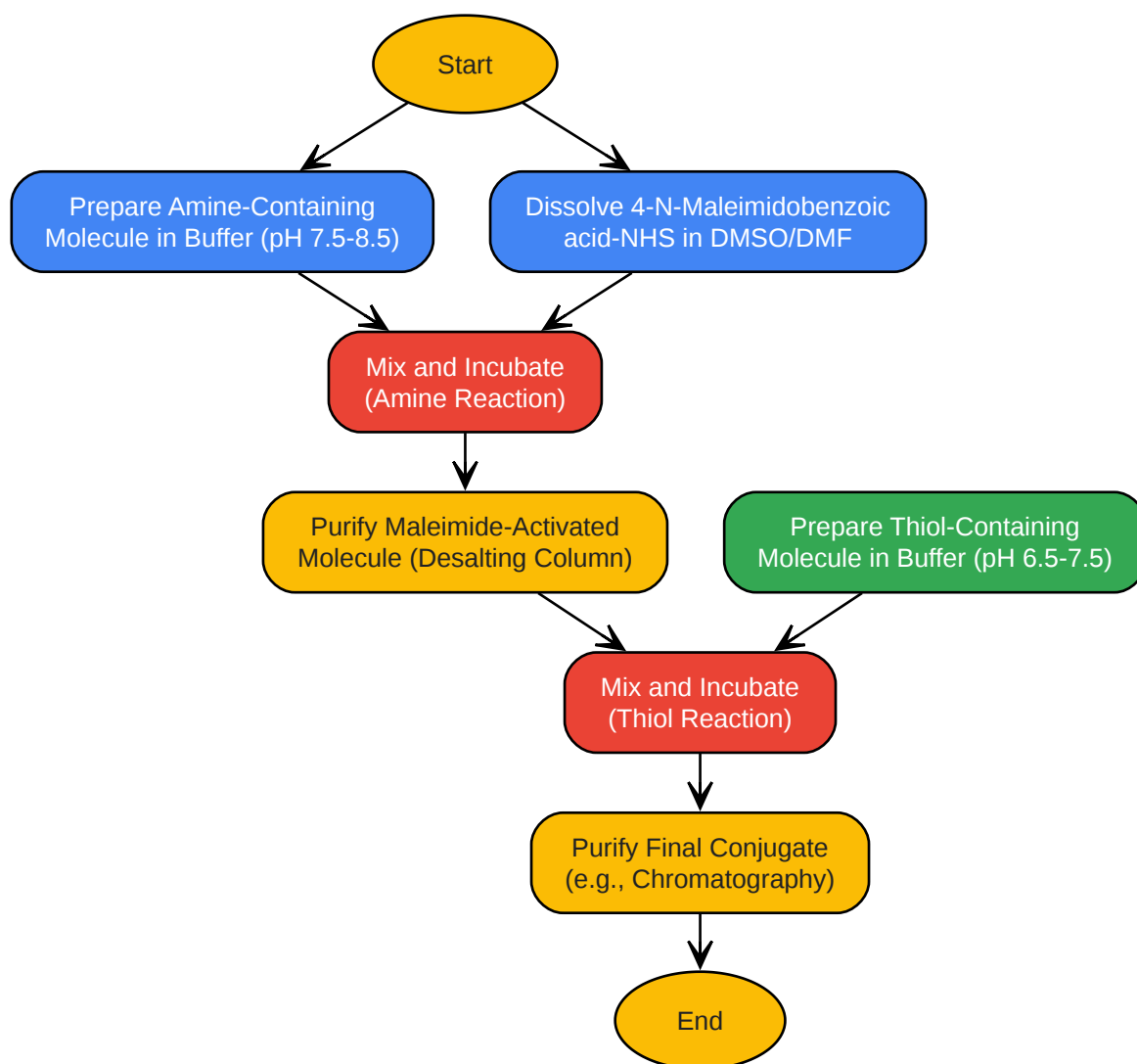
Visualizing the Workflow

The following diagrams illustrate the logical flow of the bioconjugation process using 4-N-Maleimidobenzoic acid-NHS.



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Caption: Two-step conjugation workflow using 4-N-Maleimidobenzoic acid-NHS.



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